Met-Gln
Overview
Description
Met-Gln, also known as Methionyl-Glutamine, is a dipeptide composed of the amino acids methionine and glutamine. This compound is of significant interest due to its potential applications in various fields, including medicine, biochemistry, and industrial processes. Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways, while glutamine is a conditionally essential amino acid involved in numerous physiological functions.
Scientific Research Applications
Met-Gln has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Met-Gln typically involves the coupling of methionine and glutamine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of dipeptides like this compound can be achieved through enzymatic synthesis or fermentation processes. Enzymatic synthesis involves the use of specific enzymes, such as amino acid ligases, to catalyze the formation of the peptide bond between methionine and glutamine. Fermentation processes utilize genetically engineered microorganisms to produce the desired dipeptide in large quantities .
Chemical Reactions Analysis
Types of Reactions
Met-Gln can undergo various chemical reactions, including:
Common Reagents and Conditions
Cyclization: Acidic or basic conditions can promote the cyclization of glutamine to pyroglutamic acid.
Hydrolysis: Proteolytic enzymes such as trypsin or chymotrypsin can catalyze the hydrolysis of the peptide bond.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Cyclization: Pyroglutamic acid.
Hydrolysis: Free methionine and glutamine.
Mechanism of Action
The mechanism of action of Met-Gln involves its participation in various biochemical pathways. Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in numerous methylation reactions. Glutamine serves as a nitrogen donor in the synthesis of nucleotides and amino sugars. Together, this compound can modulate cellular functions such as protein synthesis, immune response, and antioxidant defense .
Comparison with Similar Compounds
Similar Compounds
Ala-Gln (Alanyl-Glutamine): Another dipeptide with similar stability and solubility properties.
Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂): A hexapeptide used in cosmetic formulations for its anti-wrinkle properties.
Uniqueness
Met-Gln is unique due to its specific combination of methionine and glutamine, which imparts distinct biochemical properties. The presence of methionine provides antioxidant capabilities, while glutamine contributes to nitrogen metabolism and immune function. This combination makes this compound particularly valuable in therapeutic and industrial applications .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXFARPYQTTSL-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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